1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique structural properties, which make them valuable in various fields of scientific research and industrial applications. The bicyclo[1.1.1]pentane core is highly strained, leading to interesting reactivity and stability characteristics.
Preparation Methods
The synthesis of 1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a starting material. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . This process can achieve throughputs of up to 8.5 mmol/h, providing an efficient and scalable method for producing gram quantities of the desired compound .
Chemical Reactions Analysis
1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including substitution and radical reactions. The installation of the bicyclo[1.1.1]pentane unit into a chemical entity can be achieved through a radical exchange process . This process involves the use of xanthates and can influence the permeability, aqueous solubility, and in vitro metabolic stability of the resulting compounds . Additionally, the compound can undergo decarboxylative Minisci heteroarylation at the C2 (bridge) position, directly coupling with non-prefunctionalized heteroarenes to provide polysubstituted bicyclo[1.1.1]pentanes .
Scientific Research Applications
1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane has a wide range of applications in scientific research. It is used as a bioisostere in drug molecules, replacing phenyl rings to improve permeability, aqueous solubility, and metabolic stability . The compound’s unique structural properties make it valuable in medicinal chemistry, where it is incorporated into the design of novel drugs . Additionally, it is used in organic synthesis to construct complex molecular architectures, leveraging the reactivity of the bicyclo[1.1.1]pentane core .
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane involves its ability to act as a bioisostere, replacing phenyl rings in drug molecules. This replacement can enhance the drug’s properties, such as permeability and metabolic stability . The compound’s reactivity is influenced by the strain in the bicyclo[1.1.1]pentane core, which can undergo various chemical transformations under appropriate conditions .
Comparison with Similar Compounds
1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane is unique due to its highly strained bicyclo[1.1.1]pentane core. Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs) . These compounds share similar structural properties but differ in their substituents, leading to variations in reactivity and applications. The fluoro-substituted derivatives, for example, have been incorporated into the structure of anti-inflammatory drugs to replace fluorophenyl rings .
Properties
Molecular Formula |
C8H11BrF2 |
---|---|
Molecular Weight |
225.07 g/mol |
IUPAC Name |
1-(bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C8H11BrF2/c1-6(10,11)8-2-7(3-8,4-8)5-9/h2-5H2,1H3 |
InChI Key |
NVVFJMBNJKJTOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC(C1)(C2)CBr)(F)F |
Origin of Product |
United States |
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